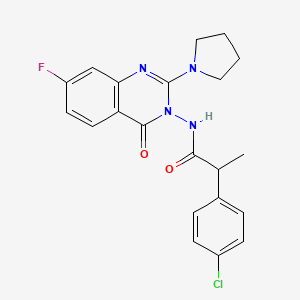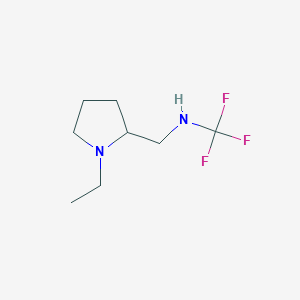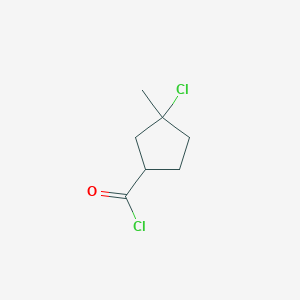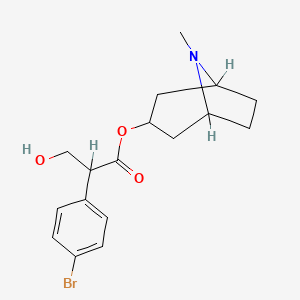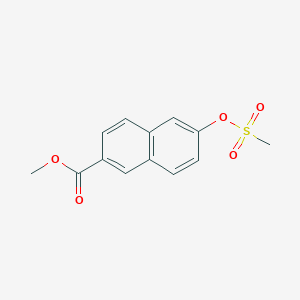![molecular formula C9H11ClO2 B13947200 7-Oxobicyclo[3.2.1]octane-1-carbonyl chloride CAS No. 411213-70-2](/img/structure/B13947200.png)
7-Oxobicyclo[3.2.1]octane-1-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Oxobicyclo[321]octane-1-carbonyl chloride is a bicyclic organic compound with a unique structure that includes a ketone and a carbonyl chloride functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxobicyclo[3.2.1]octane-1-carbonyl chloride typically involves the reaction of a bicyclic ketone with thionyl chloride. The reaction conditions often include the use of a solvent such as dichloromethane and a temperature range of 0°C to room temperature. The reaction proceeds through the formation of an intermediate chlorosulfonate, which then undergoes elimination to form the desired carbonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of thionyl chloride in large quantities requires careful handling and appropriate safety measures due to its corrosive nature.
化学反应分析
Types of Reactions
7-Oxobicyclo[3.2.1]octane-1-carbonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: The ketone group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Amides, esters, and thioesters: Formed from nucleophilic substitution reactions.
Alcohols: Formed from reduction reactions.
Carboxylic acids: Formed from oxidation reactions.
科学研究应用
7-Oxobicyclo[3.2.1]octane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 7-Oxobicyclo[3.2.1]octane-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can readily undergo nucleophilic substitution reactions. The ketone group can participate in reduction and oxidation reactions, making the compound versatile in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
Similar Compounds
7-Oxobicyclo[3.2.1]octane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride.
7-Oxobicyclo[3.2.1]octane-1-methanol: Similar structure but with a hydroxyl group instead of a carbonyl chloride.
7-Oxobicyclo[3.2.1]octane-1-thiol: Similar structure but with a thiol group instead of a carbonyl chloride.
Uniqueness
7-Oxobicyclo[3.2.1]octane-1-carbonyl chloride is unique due to the presence of both a ketone and a carbonyl chloride functional group. This combination of functional groups allows for a wide range of chemical reactions and makes the compound a valuable intermediate in organic synthesis.
属性
CAS 编号 |
411213-70-2 |
|---|---|
分子式 |
C9H11ClO2 |
分子量 |
186.63 g/mol |
IUPAC 名称 |
7-oxobicyclo[3.2.1]octane-1-carbonyl chloride |
InChI |
InChI=1S/C9H11ClO2/c10-8(12)9-3-1-2-6(5-9)4-7(9)11/h6H,1-5H2 |
InChI 键 |
OFGVNRFUUQSMRF-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC(=O)C(C1)(C2)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


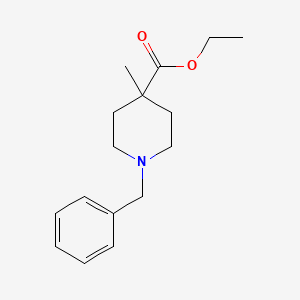


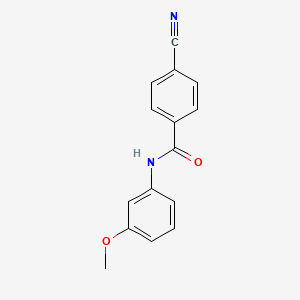
![2-Chloro-N-[2-methyl-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B13947129.png)
